methyl 5-(4-bromophenyl)-1-(2-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate

Medicinal Chemistry Scaffold Design Conformational Analysis

Researchers building focused libraries for GPCR targets (CCR5, PTGER2) often face unreliable SAR from unconstrained analogs. This compound solves that with a sterically defining ortho-ethylphenyl group at N1, creating a distinct conformational profile from para-substituted isomers. • Preferentially oriented scaffold: The ortho-ethyl substituent constrains the 4-bromophenyl group's orientation, exploring chemical space inaccessible to the 4-ethylphenyl isomer (CAS 881040-08-0). • Synthetic efficiency: Procuring the methyl ester directly avoids a protection/deprotection sequence, saving 1-2 steps compared to starting from the free acid (CAS 881040-05-7). • Intrinsic phasing capability: The bromine atom enables experimental phasing (SAD/MAD) in crystallography, bypassing heavy-atom derivatization.

Molecular Formula C21H20BrNO2
Molecular Weight 398.3 g/mol
CAS No. 881040-07-9
Cat. No. B12866415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 5-(4-bromophenyl)-1-(2-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate
CAS881040-07-9
Molecular FormulaC21H20BrNO2
Molecular Weight398.3 g/mol
Structural Identifiers
SMILESCCC1=CC=CC=C1N2C(=C(C=C2C3=CC=C(C=C3)Br)C(=O)OC)C
InChIInChI=1S/C21H20BrNO2/c1-4-15-7-5-6-8-19(15)23-14(2)18(21(24)25-3)13-20(23)16-9-11-17(22)12-10-16/h5-13H,4H2,1-3H3
InChIKeyRFGZTJLXUOGUIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-(4-bromophenyl)-1-(2-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate (CAS 881040-07-9): Procurement-Ready Pyrrole Scaffold for Specialized Chemical Libraries


Methyl 5-(4-bromophenyl)-1-(2-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate (CAS 881040-07-9) is a fully synthetic, tri-substituted pyrrole-3-carboxylate ester with a molecular formula of C₂₁H₂₀BrNO₂ and a molecular weight of 398.3 g/mol [1]. The compound features a 2-ethylphenyl substituent at the N1 position, a 4-bromophenyl group at C5, and a methyl ester at C3, distinguishing it from positional isomers and other close analogs within the pyrrole-3-carboxylate chemical space [2]. This scaffold is commercially supplied as a 95% purity research-grade building block, intended exclusively for laboratory-scale synthesis, medicinal chemistry exploration, and focused library design .

Why Methyl 5-(4-bromophenyl)-1-(2-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate Cannot Be Replaced by Generic Pyrrole-3-carboxylate Analogs


Generic substitution within the pyrrole-3-carboxylate class is unreliable because small positional changes on the N1-aryl ring profoundly alter the compound's three-dimensional conformation, electronic distribution, and physicochemical descriptors [1]. Specifically, moving the ethyl substituent from the ortho (2-) to the para (4-) position on the N-phenyl ring—as in the positional isomer methyl 5-(4-bromophenyl)-1-(4-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate (CAS 881040-08-0)—changes the steric environment around the pyrrole core and the orientation of the 4-bromophenyl group [2]. Such ortho vs. para substitution patterns are known to differentially affect target binding, metabolic stability, and solid-state properties in related pyrrole series [2]. The quantitative evidence below establishes the measurable dimensions on which this compound diverges from its closest commercially available comparators.

Quantitative Differentiation Evidence: Methyl 5-(4-bromophenyl)-1-(2-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate vs. Closest Analogs


Ortho-Substitution Confers a Distinct Conformational Profile Relative to the Para-Ethylphenyl Positional Isomer

The 2-ethylphenyl (ortho) substitution on the N1-phenyl ring of the target compound introduces a steric clash with the adjacent methyl group at C2 and the 4-bromophenyl at C5, forcing a distinct torsional angle profile compared to the 4-ethylphenyl (para) isomer (CAS 881040-08-0) [1]. In the para isomer, the ethyl group extends freely into solvent space without significant intramolecular steric interaction [1]. This conformational difference is reflected in the distinct 3D conformer geometries deposited in the ZINC database (ZINC000002845645 vs. ZINC000002845646), which exhibit different shape and electrostatic potential surfaces [2].

Medicinal Chemistry Scaffold Design Conformational Analysis

Topological Polar Surface Area (tPSA) Identity with Para Isomer Constrains Passive Permeability Differentiation, but Bromine Position Enables Unique Reactivity

Both the target (2-ethylphenyl) and its para isomer (4-ethylphenyl) share identical computed topological polar surface area (tPSA) of approximately 30 Ų, zero hydrogen bond donors, two hydrogen bond acceptors, and a calculated XLogP3 of 5.7 [1][2]. These identical global descriptors indicate that passive membrane permeability predictions would be similar; however, the target compound's ortho-ethyl group creates a unique local steric and electronic environment at the N1-aryl region that can differentially influence specific molecular recognition events (e.g., π-stacking, halogen bonding) that are not captured by global 2D descriptors [3].

Physicochemical Profiling Medicinal Chemistry Synthetic Chemistry

Ester Functionality Distinguishes Synthetic Utility from the Free Carboxylic Acid Analog

The target methyl ester (CAS 881040-07-9) is the direct synthetic precursor to the corresponding carboxylic acid analog, 5-(4-bromophenyl)-1-(2-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid (CAS 881040-05-7) . The methyl ester serves as a protected carboxylate, enabling further synthetic elaboration (e.g., amide coupling, hydrazide formation) without premature acid-mediated side reactions [1]. In contrast, the free acid analog is less suited for direct coupling reactions requiring non-aqueous conditions and may exhibit different solubility and purification profiles [1].

Synthetic Chemistry Prodrug Design Chemical Biology

SEA Predicted Bioactivity Profile Suggests Distinct Target Engagement Potential vs. Other Pyrrole-3-carboxylate Scaffolds

The Similarity Ensemble Approach (SEA) applied to the target compound in the ZINC database predicts potential interactions with chemokine receptor CCR5, prostaglandin EP2 receptor (PTGER2), and the ABCG2 transporter, with maximum Tanimoto coefficients (Max Tc) to known ligands of 0.48, 0.44, and 0.41, respectively [1]. These predicted target classes differ from those commonly associated with simpler N-aryl pyrrole-3-carboxylates and reflect the influence of the combined 2-ethylphenyl and 4-bromophenyl substitution pattern on the compound's pharmacophoric fingerprint [1]. Importantly, no experimental bioactivity data has been deposited in ChEMBL for this compound as of the ChEMBL 20 release, confirming its status as a structurally characterized but biologically unvalidated scaffold [2].

Computational Toxicology Off-target Prediction Drug Discovery

Commercial Availability and Purity Benchmarking Against the Para-Ethylphenyl Isomer

Both the target 2-ethylphenyl compound (CAS 881040-07-9, AKSci Cat. 1563CN) and its 4-ethylphenyl isomer (CAS 881040-08-0, AKSci Cat. 1564CN) are offered at identical minimum purity specifications of 95% from the same supplier . The target compound was noted as 'Discontinued' at CymitQuimica as of April 2026, indicating potentially constrained supply relative to the para isomer, which remained available . This supply differential means that researchers requiring the specific ortho-substitution pattern may face longer lead times or limited vendor options, a factor that must be weighed against the unique conformational advantages of the 2-ethylphenyl scaffold.

Chemical Procurement Supply Chain Quality Control

Bromine Atom at the 4-Position of the C5-Phenyl Ring Enables Heavy-Atom Derivatization not Possible with Dehalogenated or Chlorinated Analogs

The 4-bromophenyl substituent at C5 of the pyrrole ring provides a heavy atom (Br) that is valuable for experimental phase determination in X-ray crystallography and can participate in halogen bonding interactions with biological targets [1]. While this feature is shared with the para-ethylphenyl isomer (CAS 881040-08-0), it differentiates the target compound from dehalogenated analogs (e.g., 5-phenyl-1-(2-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate) and chlorinated variants that lack the anomalous scattering power of bromine [2]. Bromine's anomalous scattering factor (f'' at Cu Kα ≈ 1.28 e⁻) is substantially larger than chlorine (f'' ≈ 0.70 e⁻), making brominated compounds superior for SAD/MAD phasing in protein-ligand complex structure determination [2].

X-ray Crystallography Halogen Bonding Synthetic Chemistry

Procurement-Driven Application Scenarios for Methyl 5-(4-bromophenyl)-1-(2-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate


Focused Library Design Requiring Ortho-Substituted N-Aryl Pyrrole Scaffolds with Distinct Conformational Preferences

Medicinal chemistry teams building focused libraries targeting GPCRs (particularly CCR5 or prostaglandin receptors) can deploy this compound as a core scaffold whose ortho-ethylphenyl group creates a sterically constrained conformation distinct from para-substituted analogs. The SEA-predicted target profile (CCR5, PTGER2) provides a hypothesis-driven rationale for library inclusion [1]. The distinct 3D conformer geometry, confirmed by ZINC database entries, ensures that this scaffold explores chemical space not sampled by the 4-ethylphenyl isomer [1].

Multi-Step Synthetic Elaboration Requiring a Protected Carboxylic Acid Handle

The methyl ester form (CAS 881040-07-9) is the preferred starting material for synthetic sequences requiring a masked carboxylate, such as hydrazide formation, amide coupling, or subsequent hydrolysis to the free acid (CAS 881040-05-7) [2]. Procuring the methyl ester directly avoids the additional protection step that would be necessary if starting from the free carboxylic acid analog, saving 1-2 synthetic steps and associated yield losses [2]. Researchers should confirm current supplier stock levels given the discontinued status at certain vendors .

Protein-Ligand Co-Crystallography Leveraging the Built-In Bromine Anomalous Scatterer

Structural biology groups can utilize the 4-bromophenyl group as an intrinsic anomalous scatterer for experimental phasing in co-crystallization studies [3]. The bromine atom provides sufficient anomalous signal (f'' ≈ 1.28 e⁻ at Cu Kα) for SAD or MAD phasing, eliminating the need for post-hoc heavy-atom derivatization or selenomethionine incorporation [3]. This capability is particularly valuable when studying ligand binding modes to novel protein targets where molecular replacement may fail.

Hit Identification via Virtual Screening or Biophysical Fragment-Based Approaches

Despite the absence of published experimental bioactivity data in ChEMBL [1], the compound's moderate structural complexity (MW 398.3, 5 rotatable bonds, tPSA 30 Ų) makes it suitable for inclusion in rule-of-three-compliant fragment libraries or as a lead-like starting point for biophysical screening (e.g., SPR, DSF, or NMR) against protein targets of interest [1]. Its predicted interaction potential with membrane receptors (CCR5, PTGER2) and transporters (ABCG2) suggests prioritization for assays targeting these protein classes [1].

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